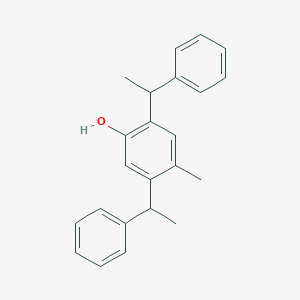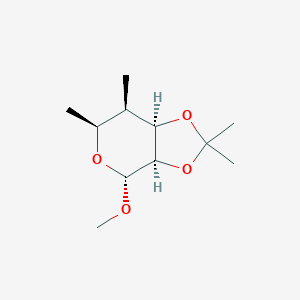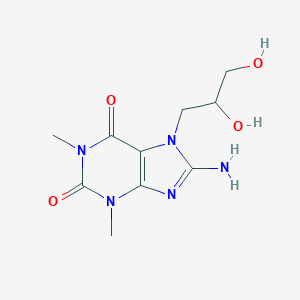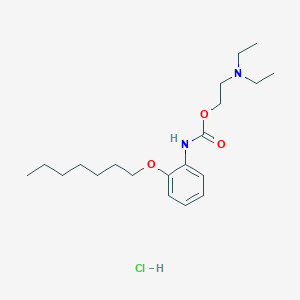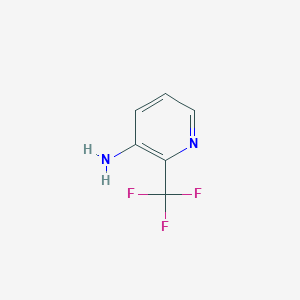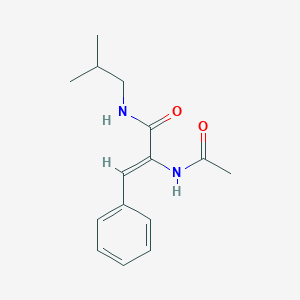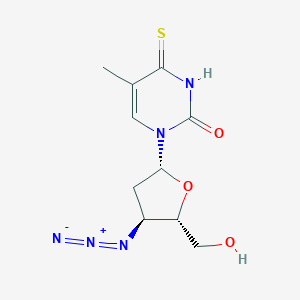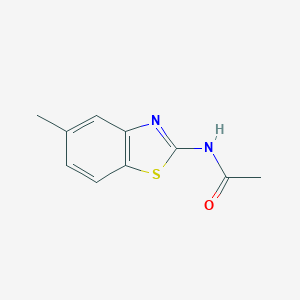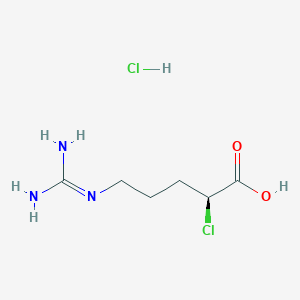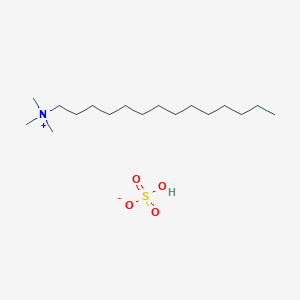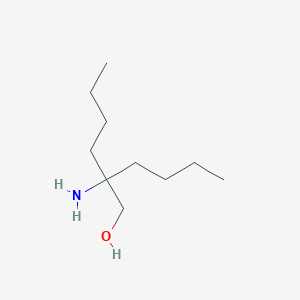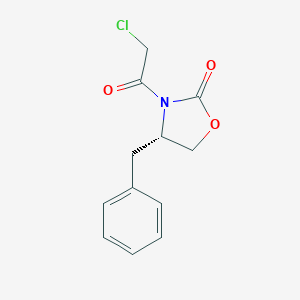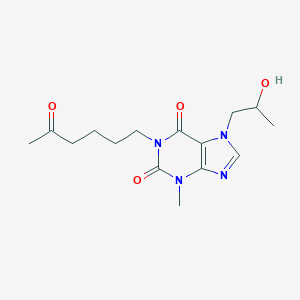
Hydroxypropentofylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypropentofylline (HPPF) is a synthetic derivative of pentoxifylline, which is a methylxanthine derivative. HPPF is an important compound in the field of medical research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Hydroxypropentofylline is not fully understood, but it is thought to involve the inhibition of phosphodiesterase enzymes, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play important roles in various cellular processes, including vasodilation, platelet aggregation, and inflammation.
Biochemische Und Physiologische Effekte
Hydroxypropentofylline has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen delivery to tissues by dilating blood vessels and reducing blood viscosity. Hydroxypropentofylline also has anti-inflammatory and anti-oxidant effects, which can help reduce tissue damage and inflammation. In addition, Hydroxypropentofylline has been shown to have anti-fibrotic effects, which can help prevent the development of fibrosis in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxypropentofylline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, Hydroxypropentofylline has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Hydroxypropentofylline. One direction is to further investigate its mechanism of action and identify specific molecular targets. This could lead to the development of more targeted therapies for various diseases. Another direction is to study the effects of Hydroxypropentofylline in combination with other compounds, which could have synergistic effects. Finally, more studies are needed to evaluate the safety and efficacy of Hydroxypropentofylline in humans, which could lead to its use as a therapeutic agent in clinical settings.
In conclusion, Hydroxypropentofylline is an important compound in the field of medical research due to its potential therapeutic properties. It has anti-inflammatory, anti-oxidant, and anti-fibrotic effects, and can improve microcirculation and oxygen delivery to tissues. Hydroxypropentofylline has several advantages for lab experiments, but also has some limitations. Future research on Hydroxypropentofylline should focus on investigating its mechanism of action, studying its effects in combination with other compounds, and evaluating its safety and efficacy in humans.
Synthesemethoden
Hydroxypropentofylline can be synthesized from pentoxifylline by hydroxypropylation. The reaction involves adding propylene oxide to pentoxifylline in the presence of a base catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Hydroxypropentofylline has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-oxidant, and anti-fibrotic effects. Hydroxypropentofylline has also been shown to improve microcirculation and oxygen delivery to tissues. These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disease, liver fibrosis, and diabetic complications.
Eigenschaften
CAS-Nummer |
104317-70-6 |
|---|---|
Produktname |
Hydroxypropentofylline |
Molekularformel |
C15H22N4O4 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
7-(2-hydroxypropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O4/c1-10(20)6-4-5-7-19-14(22)12-13(17(3)15(19)23)16-9-18(12)8-11(2)21/h9,11,21H,4-8H2,1-3H3 |
InChI-Schlüssel |
HNFYOKRWFUQBIE-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |
Kanonische SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |
Synonyme |
Hydroxypropentofylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



